Ceritinib was originally developed by Novartis and has been classified as a targeted therapy for lung cancer. It is part of a class of drugs known as small molecule inhibitors, specifically designed to interfere with the activity of specific proteins involved in cancer progression. The c-Ceritinib variant represents a modification aimed at improving the pharmacological profile of the original compound.
The synthesis of c-Ceritinib involves several key steps that enhance its efficacy. According to recent studies, one method includes the use of sodium borohydride in methanol to reduce specific intermediates, followed by purification through column chromatography. This process yields a high purity product suitable for further biological evaluation .
The molecular structure of c-Ceritinib TFA salt can be represented by its chemical formula and structural components. The compound features a complex arrangement that includes:
The structural data can be analyzed using techniques such as X-ray crystallography, which provides insights into the spatial arrangement of atoms within the compound .
c-Ceritinib undergoes several chemical reactions during its synthesis and application:
c-Ceritinib exerts its therapeutic effects primarily through inhibition of anaplastic lymphoma kinase. The mechanism involves:
c-Ceritinib TFA salt exhibits several notable physical and chemical properties:
c-Ceritinib TFA salt has several applications in the field of oncology:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4